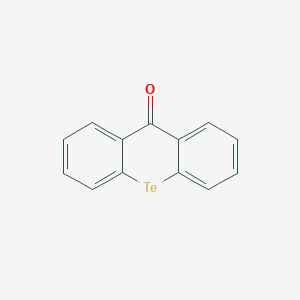
(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide
Vue d'ensemble
Description
(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a chloro group and a carboxamide group linked to a 2,3-dihydroxypropyl moiety
Mécanisme D'action
Target of Action
The primary target of 5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the blood coagulation cascade, which is activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with its target, Coagulation Factor X, to inhibit its activity .
Biochemical Pathways
The compound affects the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . By inhibiting Factor X, it disrupts this pathway, leading to a decrease in thrombin generation and thus a reduction in thrombin-mediated activation of coagulation and platelets .
Pharmacokinetics
The compound is believed to have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve a decrease in the generation of thrombin and a reduction in thrombin-mediated activation of coagulation and platelets . This leads to antithrombotic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is reacted with (S)-2,3-dihydroxypropylamine under controlled conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 2,3-dioxopropyl derivatives.
Reduction: Formation of 2,3-dihydroxypropylamine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Materials Science: Explored for its potential in the development of organic semiconductors and conductive polymers.
Comparaison Avec Des Composés Similaires
5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide: Lacks the (S)-configuration, which may affect its biological activity.
N-(2,3-Dihydroxypropyl)-5-sulfamoylthieno[2,3-b]thiophene-2-carboxamide: Contains a sulfamoyl group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness: (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-2-1-6(14-7)8(13)10-3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H,10,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLVWXBCSNCNJA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


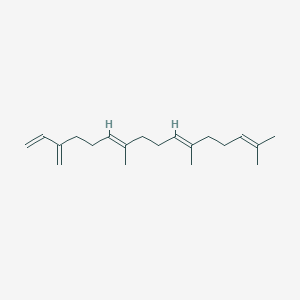
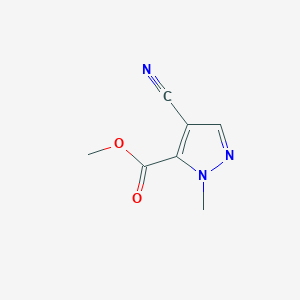
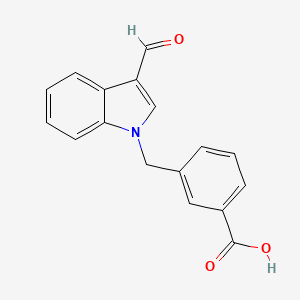
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)
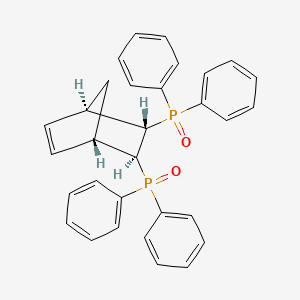
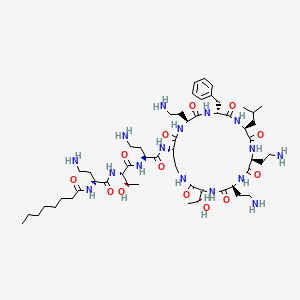
![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)
![1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3330530.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)
![Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3330543.png)

![2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate](/img/structure/B3330550.png)

